tert-Butyl 2-(methylamino)piperidine-1-carboxylate

Description

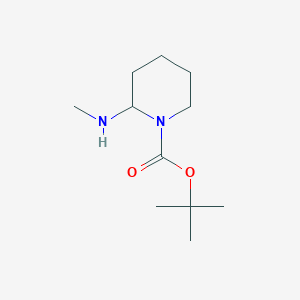

Structure

3D Structure

Properties

CAS No. |

783325-29-1 |

|---|---|

Molecular Formula |

C12H24N2O2 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl (2R)-2-(methylaminomethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-5-7-10(14)9-13-4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 |

InChI Key |

MDSFYYLVYHYPGW-SNVBAGLBSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCCCC1NC |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1CNC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 2-(methylamino)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl carbonate under basic conditions. This reaction forms the tert-butyl ester of the piperidine derivative . Another method involves the reduction of a piperidine derivative using sodium cyanoborohydride (NaBH3CN) in methanol, followed by extraction and purification .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(methylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(methylamino)piperidine-1-carboxylate is primarily recognized for its role as a precursor in drug development. Its structural features allow it to interact with biological targets, making it a candidate for the synthesis of pharmaceuticals aimed at treating neurological and psychological conditions.

Therapeutic Potential

Research indicates that this compound may exhibit properties similar to other piperidine derivatives, which are often associated with various pharmacological activities. Preliminary studies suggest potential applications in:

- Neurological Disorders : The compound's interaction with neurotransmitter receptors may offer therapeutic avenues for conditions such as depression and anxiety.

- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in vitro, indicating a need for further investigation into their mechanisms of action .

Biological Research

In biological contexts, this compound is studied for its interactions with biomolecules and its potential effects on cellular pathways.

Case Studies

- Pyroptosis Inhibition : Research has documented its ability to inhibit pyroptosis, a form of programmed cell death associated with inflammatory responses. In experiments, compounds derived from this compound showed significant reductions in IL-1β release, suggesting anti-inflammatory properties .

- Binding Affinities : Interaction studies have revealed that the compound exhibits varying affinities for different biological targets, which could be crucial for developing selective inhibitors for therapeutic use .

Industrial Applications

Beyond medicinal uses, this compound has applications in chemical manufacturing and materials science.

Synthesis of Complex Organic Molecules

The compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced biological activity or novel properties suitable for various applications .

Production Processes

Industrial production methods focus on optimizing synthesis routes to enhance yield and purity. Techniques include:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(methylamino)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets.

Comparison with Similar Compounds

Structural Analogs with Phosphonate and Amide Substituents

Compounds 4h-1 , 4h-2 , 4i-1 , 4i-2 , and 4j () are piperidine derivatives modified with phosphonate and amide groups. These were synthesized as inhibitors of metallo-β-lactamase NDM-1, a bacterial enzyme implicated in antibiotic resistance.

| Compound | Substituents at 2-Position | Yield | Application |

|---|---|---|---|

| 4h-1 | Benzo[b]thiophene-3-carboxamido + diethoxyphosphoryl | 73% | NDM-1 inhibition (IC₅₀ = 8 µM) |

| 4h-2 | Benzo[b]thiophene-3-carboxamido + diethoxyphosphoryl (diastereomer) | 44% | NDM-1 inhibition |

| 4i-1 | 2-(Thiophen-2-yl)acetamido + diethoxyphosphoryl | 60% | NDM-1 inhibition (IC₅₀ = 12 µM) |

| 4j | 2-(Thiophen-3-yl)acetamido + diethoxyphosphoryl | N/A | Under evaluation |

Key Differences :

- The phosphonate and aromatic amide groups in 4h-1/4h-2 enhance enzyme binding via polar interactions, whereas the methylamino group in the target compound may prioritize hydrogen bonding or steric effects.

- Synthetic yields vary significantly (44–73%), suggesting stereochemical and electronic challenges in introducing bulky substituents .

Photoredox-Catalyzed Derivatives with Cyclobutyl Groups

Compound 21 (), tert-Butyl 2-((1-(methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate, features a cyclobutylmethyl substituent. Synthesized via photoredox-catalyzed radical addition, this compound highlights alternative synthetic routes compared to traditional amidation or phosphorylation.

| Parameter | Compound 21 | Target Compound |

|---|---|---|

| Substituent | Cyclobutylmethyl + methoxycarbonyl | Methylamino |

| Synthesis Yield | 49% | Not reported in evidence |

| Application | Intermediate for strained ring systems | Likely enzyme inhibitor intermediate |

Key Insight :

- However, the lower yield (49%) reflects challenges in photoredox methodologies .

Piperidine Derivatives with Heteroaromatic Moieties

Compound tert-Butyl 4-((3-(methylamino)quinoxalin-2-yl)oxy)piperidine-1-carboxylate () incorporates a quinoxaline ring linked via an oxygen atom.

| Parameter | Value |

|---|---|

| Molecular Weight | 358.44 g/mol |

| Substituent | Quinoxaline-O- + methylamino |

| Application | Kinase or receptor modulation (inferred from quinoxaline’s bioactivity) |

Comparison :

tert-Butyl Carbamates with Varied Amine Chains

lists analogs like QE-7443 (tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate), which extends the methylamino group into an ethyl chain.

| Compound | Substituent | Purity |

|---|---|---|

| QE-7443 | 2-(Methylamino)ethyl | 95% |

| Target Compound | Methylamino | N/A |

Structural Impact :

Biological Activity

tert-Butyl 2-(methylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a piperidine ring and a tert-butyl ester group , which contribute to its solubility and stability. The presence of the methylamino group enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. This interaction modulates their activities, influencing various biological pathways. The exact molecular targets remain under investigation, but preliminary studies suggest involvement with nucleic acids and proteins.

Biological Activity Overview

Studies have indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : It has shown potential against various bacterial strains.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, suggesting applications in inflammatory diseases.

- Cytotoxic Effects : Research indicates varying degrees of cytotoxicity against different cancer cell lines, warranting further investigation into its use as an anti-cancer agent .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HepG2 (Hepatocellular carcinoma) | 10 | Moderate cytotoxicity |

| MCF-7 (Breast adenocarcinoma) | 15 | Low cytotoxicity |

| SH-SY5Y (Neuroblastoma) | 20 | Minimal cytotoxic effects |

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of the compound. For example, oral administration in mice showed significant modulation of inflammatory markers following stimulation with TLR7 agonists .

Case Studies

- Inflammatory Disease Model : In a lupus disease model, mice treated with this compound displayed reduced levels of anti-dsDNA antibodies, indicating potential for treating autoimmune conditions .

- Cancer Treatment : A study involving the treatment of tumor-bearing mice revealed that the compound could reduce tumor size significantly compared to untreated controls, suggesting its efficacy as an anti-cancer agent .

Q & A

Q. What are the recommended safety protocols for handling tert-Butyl 2-(methylamino)piperidine-1-carboxylate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 masks) is advised for aerosolized particles .

- Ventilation: Work in a fume hood or well-ventilated area to minimize inhalation risks .

- First Aid: For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

- Storage: Keep containers sealed in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .

Q. What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the piperidine ring structure, methylamino substitution, and tert-butyl carbamate group .

- Mass Spectrometry (MS): High-resolution MS (HRMS) provides molecular weight validation and fragmentation patterns for functional group identification .

- X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles, employ single-crystal X-ray diffraction (requires high-purity samples) .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent degradation. For long-term stability, freeze at -20°C under inert gas (e.g., argon) .

- Solvent Compatibility: Prepare stock solutions in anhydrous DMSO or ethanol to avoid hydrolysis; avoid aqueous buffers unless stability is confirmed .

- Light Sensitivity: Protect from prolonged UV/visible light exposure by using amber glassware .

Advanced Research Questions

Q. How can multi-step synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

- Stepwise Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during methylamino substitution. Deprotect with TFA (trifluoroacetic acid) in dichloromethane .

- Coupling Reactions: Catalyze amide bond formation with HATU or EDC/HOBt, monitoring progress via TLC or HPLC to minimize byproducts .

- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. How should researchers address discrepancies in spectroscopic data across different synthesis batches?

Methodological Answer:

- Batch Consistency: Perform LC-MS and -NMR on each batch to identify impurities (e.g., unreacted starting materials or oxidation byproducts) .

- Quantitative Analysis: Use HPLC with a calibrated standard to assess purity (>95% recommended for reproducible biological assays) .

- Crystallization: Recrystallize the compound to eliminate amorphous impurities, which may alter spectral profiles .

Q. What strategies are effective for studying the compound’s interaction with enzymatic targets?

Methodological Answer:

- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity () and IC values. Include positive controls (e.g., known inhibitors) .

- Molecular Docking: Perform in silico modeling (AutoDock Vina, Schrödinger Suite) to predict binding modes to active sites, guided by X-ray crystallography data .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying substituents on the piperidine ring) to correlate structural features with inhibitory potency .

Q. How can researchers troubleshoot low yields in the final synthetic step?

Methodological Answer:

- Reaction Monitoring: Use in situ FTIR or -NMR to detect incomplete reactions. Adjust reaction time/temperature if intermediates persist .

- Catalyst Optimization: Screen palladium or nickel catalysts for coupling steps; ligand choice (e.g., BINAP) can enhance efficiency .

- Workup Adjustments: Extract with ethyl acetate to recover product from aqueous phases; use anhydrous MgSO for drying .

Q. What methods are recommended for enantiomeric analysis of chiral derivatives?

Methodological Answer:

- Chiral HPLC: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases to resolve enantiomers .

- Circular Dichroism (CD): Compare CD spectra with known standards to assign absolute configuration .

- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key synthetic steps to control stereochemistry .

Data Contradiction Analysis

Q. How should conflicting reactivity data with strong acids/oxidizers be resolved?

Methodological Answer:

- Controlled Reactivity Tests: Conduct small-scale reactions (e.g., with HNO or KMnO) under inert conditions. Monitor exotherms and gas evolution .

- Computational Modeling: Use Gaussian or ORCA to calculate bond dissociation energies (BDEs) and predict decomposition pathways .

- Hazard Mitigation: Store away from incompatible reagents; document findings in risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.